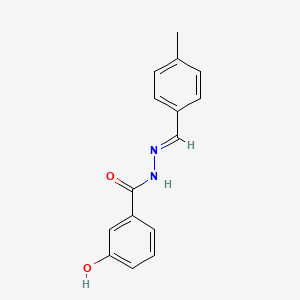

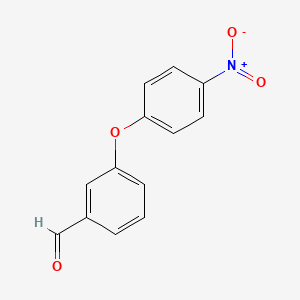

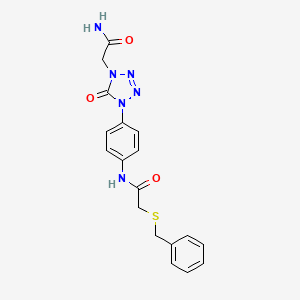

3-(4-Nitrophenoxy)benzaldehyde

説明

“3-(4-Nitrophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H9NO4 . It has a molecular weight of 243.22 . The compound is typically 95% pure .

Molecular Structure Analysis

The InChI code for “3-(4-Nitrophenoxy)benzaldehyde” is 1S/C13H9NO4/c15-9-10-2-1-3-13 (8-10)18-12-6-4-11 (5-7-12)14 (16)17/h1-9H . This indicates the specific arrangement of atoms in the molecule.

Physical And Chemical Properties Analysis

“3-(4-Nitrophenoxy)benzaldehyde” has a density of 1.3±0.1 g/cm3 . The boiling point is 402.8±20.0 °C at 760 mmHg . Unfortunately, the melting point is not available .

科学的研究の応用

Opto-Electronic Applications

A study by Karthick et al. (2019) focused on the synthesis of a molecular adduct, 4-(dimethylamino)benzaldehyde 4-nitrophenol, through crystal engineering. This adduct, related to 3-(4-Nitrophenoxy)benzaldehyde, exhibits properties suitable for third-order nonlinear optical (TONLO) applications. Its TONLO properties, optical limiting behavior, and dielectric behavior as a function of temperature were investigated, indicating potential in opto-electronic applications (Karthick et al., 2019).

Synthesis and Chemical Protection

Plourde and Spaetzel (2002) conducted a study on the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, which is structurally similar to 3-(4-Nitrophenoxy)benzaldehyde. This research demonstrates the versatility of such compounds in synthetic chemistry, achieving protection with various protecting groups in yields of 67-75% (Plourde & Spaetzel, 2002).

Atmospheric Chemistry

Chen, Wenger, and Venables (2011) investigated the absorption cross sections of nitrophenols, which are structurally related to 3-(4-Nitrophenoxy)benzaldehyde. They found significant absorption in the near-ultraviolet range, indicating the potential impact of such compounds on atmospheric photochemistry, including the photolysis rates of O3 and NO2 (Chen, Wenger, & Venables, 2011).

Synthesis of Novel Derivatives

Mahdavi et al. (2016) synthesized novel chromenone derivatives bearing 4-nitrophenoxy phenyl acryloyl moiety, involving 4-(4-nitrophenoxy)benzaldehydes. This research highlights the role of such compounds in creating new molecules with potential applications in areas like drug discovery (Mahdavi et al., 2016).

Safety and Hazards

特性

IUPAC Name |

3-(4-nitrophenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-9-10-2-1-3-13(8-10)18-12-6-4-11(5-7-12)14(16)17/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXQRTNNSHZDDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitrophenoxy)benzaldehyde | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Oxan-3-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2459269.png)

![3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2459271.png)

![1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B2459278.png)